molecular formula C7H5Cl2NO B12388527 2,6-Dichlorobenzamide-3,4,5-d3

2,6-Dichlorobenzamide-3,4,5-d3

Cat. No.: B12388527
M. Wt: 193.04 g/mol
InChI Key: JHSPCUHPSIUQRB-CBYSEHNBSA-N
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Description

2,6-Dichlorobenzamide-3,4,5-d3 is a deuterium-labeled derivative of 2,6-Dichlorobenzamide. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure allows for the study of pharmacokinetics and metabolic profiles of drugs, as deuterium can act as a tracer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorobenzamide-3,4,5-d3 involves the deuteration of 2,6-Dichlorobenzamide. One common method includes the reaction of 2,6-dichlorobenzonitrile with water and sodium hydroxide, followed by the addition of hydrogen peroxide. The reaction is carried out at a controlled temperature to ensure the proper incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to achieve high yield and purity. The use of deuterium gas or deuterated reagents is essential to ensure the incorporation of deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzamide-3,4,5-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2,6-Dichlorobenzamide-3,4,5-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzamide-3,4,5-d3 involves its role as a tracer in various studies. The deuterium atoms in the compound allow for the tracking of its movement and transformation within a system. This is particularly useful in pharmacokinetic studies, where the compound’s absorption, distribution, metabolism, and excretion can be monitored .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichlorobenzamide-3,4,5-d3 is unique due to the incorporation of deuterium atoms, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and analysis of the compound’s behavior in various systems, making it a valuable tool in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

193.04 g/mol

IUPAC Name

2,6-dichloro-3,4,5-trideuteriobenzamide

InChI

InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D

InChI Key

JHSPCUHPSIUQRB-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)C(=O)N)Cl)[2H]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N)Cl

Origin of Product

United States

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